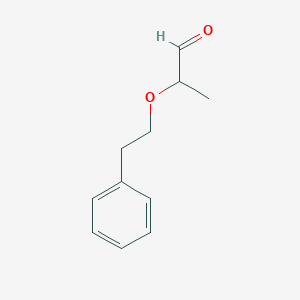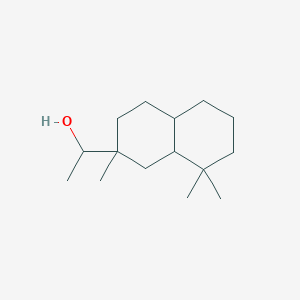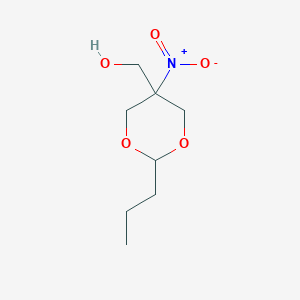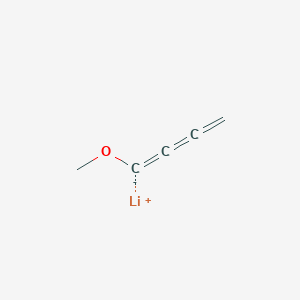![molecular formula C14H22N5O7P B14361123 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate CAS No. 91190-12-4](/img/structure/B14361123.png)
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base, a sugar moiety, and a phosphate group. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate typically involves multiple steps. One common method includes the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the purine base through a glycosylation reaction. The final step involves the phosphorylation of the hydroxyl group to introduce the diethyl phosphate group. Reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can produce a range of substituted phosphates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in cellular processes. It can act as a substrate for enzymes involved in nucleotide metabolism and is used in studies related to DNA and RNA synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for antiviral or anticancer drugs, given its ability to interfere with nucleic acid synthesis.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it a valuable component in manufacturing.
Mecanismo De Acción
The mechanism of action of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, disrupting normal cellular functions. The compound may inhibit enzymes involved in DNA or RNA synthesis, leading to cell cycle arrest or apoptosis. The pathways involved include nucleotide metabolism and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleotide analogs such as:
- Adenosine triphosphate (ATP)
- Deoxyadenosine triphosphate (dATP)
- Cytidine triphosphate (CTP)
Uniqueness
What sets [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate apart is its specific diethyl phosphate group, which imparts unique chemical properties. This modification can enhance its stability and reactivity compared to other nucleotide analogs, making it particularly useful in certain applications.
Propiedades
Número CAS |
91190-12-4 |
|---|---|
Fórmula molecular |
C14H22N5O7P |
Peso molecular |
403.33 g/mol |
Nombre IUPAC |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate |
InChI |
InChI=1S/C14H22N5O7P/c1-3-23-27(22,24-4-2)25-5-8-10(20)11(21)14(26-8)19-7-18-9-12(15)16-6-17-13(9)19/h6-8,10-11,14,20-21H,3-5H2,1-2H3,(H2,15,16,17) |
Clave InChI |
ONQOSLXEHJWXGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)


![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)





![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
